Cas no 2149-76-0 (5-Aminouridine)

5-Aminouridine is a modified nucleoside derivative where the 5-position of the uracil ring is substituted with an amino group. This structural modification enhances its utility in biochemical and pharmaceutical research, particularly in the study of RNA metabolism and nucleic acid interactions. Its unique properties make it valuable for probing enzyme mechanisms, such as those involving nucleoside phosphorylases or RNA-modifying enzymes. Additionally, 5-aminouridine serves as a precursor for further chemical modifications, enabling the synthesis of specialized nucleoside analogs. Its stability and reactivity under controlled conditions make it a versatile tool for advancing studies in molecular biology and medicinal chemistry.
5-Aminouridine structure
5-Aminouridine structure
Product Name:5-Aminouridine
CAS No:2149-76-0
MF:C9H13N3O6
MW:259.216022253037
CID:275416
PubChem ID:11276944
Update Time:2025-05-26

5-Aminouridine Chemical and Physical Properties

Names and Identifiers

    • Uridine, 5-amino-(6CI,7CI,8CI,9CI)
    • 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 5-Aminouridin
    • 5-amino-uridine
    • Uridine,5-amino
    • 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 2149-76-0
    • AKOS026673952
    • CS-0114105
    • 4-Chloro-2-isopropyl-5-methylphenol(chlorothymol)
    • HY-130802
    • 5-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 5-Aminouridine
    • SCHEMBL1138786
    • Inchi: 1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
    • InChI Key: YBTWWWIJBCCYNR-UAKXSSHOSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NC(C(=C1)N)=O)=O)O)O

Computed Properties

  • Exact Mass: 259.08000
  • Monoisotopic Mass: 259.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.5
  • Topological Polar Surface Area: 145A^2

Experimental Properties

  • Density: 1.712
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.666
  • PSA: 150.80000
  • LogP: -2.68850

5-Aminouridine Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

5-Aminouridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Aminouridine Pricemore >>

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5-Aminouridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2149-76-0)5-Aminouridine
Order Number:A879053
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):762.0
Email:sales@amadischem.com
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2149-76-0)5-​Aminouridine
Order Number:NC11445
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:09
Price ($):Price inquiry
Email:sales@newcanbio.com

Additional information on 5-Aminouridine

5-Aminouridine: A Comprehensive Overview

5-Aminouridine, also known by its CAS number 2149-76-0, is a nucleoside analog that has garnered significant attention in the fields of pharmacology, oncology, and virology due to its unique biological properties and potential therapeutic applications. This compound is a derivative of uridine, a nucleoside that plays a critical role in RNA synthesis and various cellular processes. The introduction of an amino group at the 5-position of the uracil ring in 5-Aminouridine confers it with distinct chemical and biological characteristics, making it a valuable tool in both research and clinical settings.

The structural modification in 5-Aminouridine enhances its ability to incorporate into RNA molecules, which has been exploited in the development of novel antiviral agents. Recent studies have demonstrated that 5-Aminouridine can inhibit viral replication by interfering with RNA-dependent RNA polymerase activity, a mechanism that holds promise for treating infections caused by RNA viruses such as influenza and coronaviruses. This discovery has been particularly relevant in light of the ongoing COVID-19 pandemic, where there is an urgent need for effective antiviral therapies.

In addition to its antiviral potential, 5-Aminouridine has been investigated for its role in cancer treatment. Research indicates that this compound may modulate cellular signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that 5-Aminouridine can induce apoptosis in cancer cells by activating caspase pathways, while sparing normal cells from cytotoxic effects. These findings suggest that 5-Aminouridine-based therapies could offer a more targeted approach to cancer treatment with reduced side effects compared to conventional chemotherapy.

The synthesis of 5-Aminouridine involves a multi-step process that typically begins with the isolation of uracil from natural sources or through chemical synthesis. The amino group is then introduced at the 5-position via nucleophilic substitution or other chemical reactions, requiring precise control to ensure high purity and bioactivity. Advances in synthetic chemistry have enabled the production of 5-Aminouridine on a larger scale, facilitating its use in preclinical and clinical studies.

5-Aminouridine's ability to integrate into RNA molecules also makes it a valuable tool in molecular biology research. It has been used as a marker to study RNA metabolism, including processes such as transcription, splicing, and degradation. Furthermore, recent advancements in CRISPR-Cas9 technology have leveraged 5-Aminouridine-modified guide RNAs to enhance the precision and efficiency of gene editing, opening new avenues for genetic research and therapeutic applications.

The pharmacokinetics and toxicity profiles of 5-Aminouridine strong>

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2149-76-0)5-Aminouridine
A879053
Purity:99%
Quantity:1g
Price ($):762.0
Email
NewCan Biotech Limited
(CAS:2149-76-0)5-​Aminouridine
NC11445
Purity:97%
Quantity:10g
Price ($):Inquiry
Email